molecular formula C24H39P B1357885 Dicyclohexyl(2,6-diisopropylphenyl)phosphine CAS No. 1053657-07-0

Dicyclohexyl(2,6-diisopropylphenyl)phosphine

Cat. No.: B1357885
CAS No.: 1053657-07-0
M. Wt: 358.5 g/mol
InChI Key: BTJYWUVKNAFRBF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Dicyclohexyl(2,6-diisopropylphenyl)phosphine plays a crucial role in biochemical reactions, particularly as a ligand in transition metal-catalyzed processes. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical transformations. For instance, it is known to form complexes with palladium, which are essential in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions . These interactions are typically characterized by the formation of stable metal-ligand bonds, which enhance the reactivity and selectivity of the catalytic processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these pathways. For example, its interaction with palladium complexes can lead to the activation or inhibition of certain signaling cascades, thereby influencing cellular responses . Additionally, it may impact gene expression by altering the transcriptional activity of specific genes, ultimately affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it forms stable complexes with transition metals, which can then interact with various substrates in biochemical reactions . These interactions often result in the activation or inhibition of enzymes, depending on the nature of the metal-ligand complex. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable under standard laboratory conditions, but prolonged exposure to air and moisture can lead to its degradation . This degradation can affect its efficacy in biochemical reactions and may result in long-term changes in cellular function. In vitro and in vivo studies have shown that the stability of this compound is crucial for maintaining its activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by enhancing the activity of specific enzymes and proteins involved in biochemical reactions . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical activity without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, its interaction with transition metal complexes can influence the catalytic activity of enzymes involved in metabolic processes, thereby altering the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution within various tissues and organs.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It may localize to the cytoplasm, nucleus, or other organelles, depending on the nature of its interactions with cellular components . This localization can affect its activity and function, as it may interact with different biomolecules in distinct subcellular environments.

Properties

IUPAC Name

dicyclohexyl-[2,6-di(propan-2-yl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39P/c1-18(2)22-16-11-17-23(19(3)4)24(22)25(20-12-7-5-8-13-20)21-14-9-6-10-15-21/h11,16-21H,5-10,12-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJYWUVKNAFRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)P(C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609353
Record name Dicyclohexyl[2,6-di(propan-2-yl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053657-07-0
Record name Dicyclohexyl[2,6-di(propan-2-yl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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